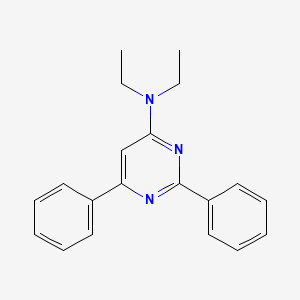

![molecular formula C21H22N2O6 B4582485 2-(3-nitrophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B4582485.png)

2-(3-nitrophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate

Vue d'ensemble

Description

The compound belongs to a class of organic compounds characterized by their complex molecular structure, including nitrophenyl and amino groups. This chemical entity is of interest due to its potential for various chemical reactions and properties, contributing to diverse areas of chemical research and development.

Synthesis Analysis

The synthesis of complex organic compounds often involves multicomponent reactions and crystallization processes. For example, compounds with similar structural characteristics to the one have been synthesized through fractional crystallization and multicomponent synthesis methods, indicating the complexity and precision required in the synthesis of such molecules (Sakoda, Matsumoto, & Seto, 1992); (Kant et al., 2014).

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their chemical behavior and properties. Structural analyses, such as single-crystal X-ray diffraction, are employed to elucidate the precise geometries and conformations of molecules. These analyses reveal how different functional groups are oriented and interact within the molecule, impacting its reactivity and physical properties (Portilla et al., 2007).

Chemical Reactions and Properties

The presence of nitrophenyl and amino groups in a compound's structure significantly influences its reactivity, allowing for a variety of chemical transformations. These groups can participate in hydrogen bonding, nucleophilic substitution, and other reactions, leading to the formation of complex molecular architectures and potentially bioactive molecules (Hernández-Ibáñez et al., 2020).

Physical Properties Analysis

The physical properties of a compound, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. The arrangement of functional groups and the overall molecular geometry affect how the compound interacts with solvents and other molecules, which is critical for its application in chemical syntheses and material science (Ejidike & Ajibade, 2015).

Chemical Properties Analysis

The chemical properties of organic compounds, including acidity, basicity, and reactivity towards various reagents, are determined by the nature of their functional groups. Studies on similar compounds have explored their reactivity patterns, providing insights into how different substituents affect the compound's behavior in chemical reactions (Lyakhov et al., 2008).

Applications De Recherche Scientifique

Azo Polymers for Reversible Optical Storage

Nitrophenyl compounds have been studied for their application in reversible optical storage through the synthesis and copolymerization with azo compounds. The study by Meng, Natansohn, Barrett, and Rochon (1996) demonstrates how the interactions between azo and nitrophenyl groups in polymers can produce shifts in absorption maxima, leading to photoinducible birefringence. This property is valuable for optical storage devices, offering a mechanism for data storage that can be written, erased, and rewritten through light exposure (Meng et al., 1996).

Antimitotic Agents and Antitumor Activity

Research on pyridine derivatives containing nitrophenyl groups has shown promising antitumor activity. Temple, Rener, Waud, and Noker (1992) found that specific derivatives exhibit potent antimitotic effects, highlighting the therapeutic potential of nitrophenyl compounds in cancer treatment. These compounds act on the cellular level to inhibit mitosis, offering a targeted approach to cancer therapy (Temple et al., 1992).

Photochemistry of Organophosphorus Herbicides

The photochemical behavior of nitrophenyl compounds has also been explored in the context of organophosphorus herbicides. A study by Katagi (1993) on the herbicide butamifos highlights how nitrophenyl derivatives undergo photoinduced transformations, impacting their stability and efficacy as herbicides. Understanding the photochemistry of these compounds is essential for improving their application in agriculture and reducing environmental impact (Katagi, 1993).

Synthesis and Anti-inflammatory Activity of Hybrid Drugs

Research into novel nitric oxide donating hybrid drugs incorporating nitrophenyl groups has shown significant anti-inflammatory and analgesic potential. Chandak, Bansode, Murumkar, Shinde, and Bothara (2012) synthesized a library of compounds demonstrating selective COX-2 inhibition, highlighting the role of nitrophenyl compounds in developing new therapeutic agents with reduced side effects compared to traditional NSAIDs (Chandak et al., 2012).

Magnetic Properties of Molecular Electronic Devices

In the field of molecular electronics, nitrophenyl compounds have been utilized for their unique electronic properties. Chen, Reed, Rawlett, and Tour (1999) investigated a molecule containing a nitroamine redox center, demonstrating negative differential resistance and high on-off peak-to-valley ratios. This research underscores the potential of nitrophenyl derivatives in developing advanced molecular electronic devices (Chen et al., 1999).

Propriétés

IUPAC Name |

[2-(3-nitrophenyl)-2-oxoethyl] 5-(2-ethylanilino)-5-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O6/c1-2-15-7-3-4-10-18(15)22-20(25)11-6-12-21(26)29-14-19(24)16-8-5-9-17(13-16)23(27)28/h3-5,7-10,13H,2,6,11-12,14H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYFYQMGHGKPQKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CCCC(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Nitrophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

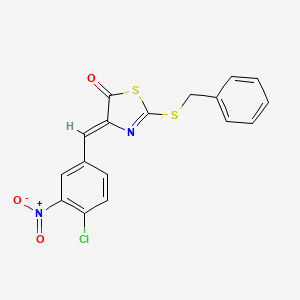

![1-[(4-chlorophenyl)sulfonyl]-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole](/img/structure/B4582409.png)

![2-(2-fluorophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B4582412.png)

![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4582419.png)

![methyl 4-cyano-3-methyl-5-{[5-(2-nitrophenyl)-2-furoyl]amino}-2-thiophenecarboxylate](/img/structure/B4582429.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4582438.png)

![N-(3-methoxypropyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4582444.png)

![N-(4-bromo-3-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4582450.png)

![N-[amino(imino)methyl]-4-{[3-(2,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B4582452.png)

![9-(1,1-dimethylpropyl)-2-{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4582466.png)

![N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B4582469.png)

![6-ethyl-3-(5-hydroxy-2-methylphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4582481.png)

![6-{[(3-{[(2-furylmethyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4582490.png)